3-Iodofuro[3,2-c]pyridin-4-amine
Description
Properties
Molecular Formula |
C7H5IN2O |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-iodofuro[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C7H5IN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10) |
InChI Key |
HSWAWQPOEJPEGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2I)N |
Origin of Product |
United States |
Preparation Methods
Iodination of Pyridin-4-amine Derivatives Followed by Cyclization
One route starts from pyridin-4-amine derivatives, which undergo regioselective iodination at the 3-position using iodine monochloride (ICl) or similar iodine electrophiles. For example, treatment of 2-chloropyridin-4-amine with iodine monochloride in acetic acid at 70°C for 16 hours under nitrogen yields 3-iodo-2-chloropyridin-4-amine derivatives. This iodinated intermediate can then be subjected to cyclization reactions to form the fused furo[3,2-c]pyridine ring system.
Cyclization of Alkynyl Pyridin-2-ones Followed by Iodination
Another approach involves the synthesis of 3-alkynyl-4-methoxypyridin-2-ones, which upon treatment with iodine undergo an iodine-promoted 5-endo heteroannulation to afford 3-iodofuro[2,3-b]pyridin-4(1H)-ones. Although this method is more commonly applied to furo[2,3-b]pyridines, analogous strategies can be adapted for the furo[3,2-c]pyridine framework by appropriate substitution and reaction conditions. Subsequent conversion of the 4-keto group to an amine yields the desired 3-iodofuro[3,2-c]pyridin-4-amine.
Detailed Preparation Method from Literature
Iodination Using Iodine Monochloride (ICl)
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| Starting material | 2-chloropyridin-4-amine | Solid, melting point 116-117°C | Commercially available or synthesized |
| Iodination | Iodine monochloride (27.8 g, 171 mmol) in AcOH (10 mL) added dropwise to solution of 2-chloropyridin-4-amine (20.0 g, 156 mmol) and NaOAc·3H2O (31.7 g, 233 mmol) in AcOH (170 mL) | 3-iodo-2-chloropyridin-4-amine | Heated at 70°C under N2 for 16 h |
| Workup | Extraction with ethyl acetate, washes with Na2CO3, Na2S2O3, brine, drying over Na2SO4 | Crude product | Purified by flash column chromatography (40% EtOAc/hexane) |
| Yield & Characterization | High purity confirmed by 1H NMR (400 MHz, DMSO-d6) | δ 7.74 (d, J=5.3 Hz, 1H), 6.53 (d, J=5.3 Hz, 3H) | Suitable for further transformations |
This iodinated intermediate can then be cyclized under conditions involving trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine in dichloromethane with heating to reflux for several days to form the furo[3,2-c]pyridine core.
Cyclization and Amination
After iodination, cyclization can be achieved by heating the reaction mixture with appropriate reagents to induce ring closure, often involving Lewis acid catalysis or base-promoted annulation. The amino group at the 4-position is typically introduced by starting from pyridin-4-amine or by amination of the corresponding ketone or hydroxyl derivatives post-cyclization.
Mechanistic Insights
The iodination step involves electrophilic aromatic substitution with iodine monochloride, which selectively iodinate the 3-position of the pyridine ring due to electronic and steric factors. The subsequent cyclization proceeds via nucleophilic attack of the oxygen or nitrogen functionalities on an activated alkyne or alkene intermediate, forming the fused furan ring.
In the three-component reaction approach, lithiated alkoxyallenes react with nitriles and carboxylic acids to form pyridin-4-ol derivatives, which can be further functionalized to introduce iodine at the 3-position. This method offers a flexible route to highly substituted pyridine derivatives, including 3-iodofuro[3,2-c]pyridin-4-amine analogs.
Summary of Key Preparation Methods
Analytical and Characterization Data
- NMR Spectroscopy: Proton NMR signals for aromatic protons typically appear as doublets with coupling constants around 5.3 Hz, consistent with pyridine ring substitution patterns.
- X-ray Crystallography: Used to confirm the fused ring system and iodine positioning, often refined using software such as SHELXL and visualized with ORTEP.
- Mass Spectrometry: High-resolution MS confirms molecular weight and isotopic pattern consistent with iodine substitution.
- Melting Point: For related intermediates like 2-chloro-3-iodopyridin-4-amine, melting points around 116-117°C have been reported.
Chemical Reactions Analysis
Types of Reactions
3-Iodofuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl or heterobiaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Iodofuro[3,2-c]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 3-Iodofuro[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Iodofuro[3,2-c]pyridin-4-amine with halogenated analogs and related heterocycles:
Key Observations :
- However, this may reduce solubility .
- Ring System Variations: Replacing the furan ring with a thiophene (as in 3-Bromothieno[3,2-c]pyridin-4-amine) alters electronic properties and bioavailability. Thienopyridines often exhibit distinct pharmacokinetic profiles .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-Iodofuro[3,2-c]pyridin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example:
-
Nucleophilic Substitution : React 3-bromofuro[3,2-c]pyridin-4-amine with NaI in DMF at 110°C for 18 hours (yield: 68–72%) .
-
Cross-Coupling : Use 4-chlorofuro[3,2-c]pyridine with iodine sources under palladium catalysis (e.g., Suzuki-Miyaura coupling) at 100°C for 12 hours (yield: 59–65%) .
-
Optimization : Control stoichiometry (1.2–2.0 eq. iodine source), solvent polarity (DMF/DMSO), and reaction time to minimize byproducts.
Table 1: Synthetic Route Comparison
Method Precursor Conditions Yield (%) Nucleophilic Substitution 3-Bromofuro[3,2-c]pyridin-4-amine NaI, DMF, 110°C, 18h 68–72 Cross-Coupling 4-Chlorofuro[3,2-c]pyridine Pd catalyst, 100°C, 12h 59–65
Q. Which analytical techniques confirm the structural integrity and purity of 3-Iodofuro[3,2-c]pyridin-4-amine?
- Methodological Answer :
- 1H/13C NMR : Identify iodine’s deshielding effects (e.g., δ 7.2–8.1 ppm for aromatic protons) and amine groups (δ 5.2–6.8 ppm) .
- ESI-MS : Confirm molecular ion [M+H]+ at m/z 261.0 and iodine’s isotopic pattern .
- HPLC-PDA : Achieve >95% purity using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validate C, H, N, and I percentages within 0.4% of theoretical values .
Q. What preliminary biological activities are reported for halogenated furopyridine derivatives?
- Methodological Answer :
- Kinase Inhibition : 3-Iodo derivatives show IC50 values <50 nM against BTK and EGFR kinases due to iodine’s van der Waals interactions in ATP-binding pockets .
- Anticancer Activity : Pyrrolo[3,2-c]pyridine analogs exhibit cytotoxicity (IC50: 1–10 µM) in breast and lung cancer cell lines via apoptosis induction .
- Antimicrobial Effects : Fluoro- and iodo-substituted pyridines inhibit bacterial growth (MIC: 2–8 µg/mL) by disrupting membrane integrity .
Advanced Research Questions
Q. How does iodine’s position influence reactivity and biological activity compared to other halogens?
- Methodological Answer :
-
Electronic Effects : Iodine’s polarizability enhances electrophilic substitution rates (e.g., iodination at position 3 is 3x faster than bromination) .
-
Bioactivity : The 3-iodo derivative shows 2.5x higher kinase inhibition than 3-bromo analogs due to improved hydrophobic pocket filling (docking score: -9.8 vs. -8.2 kcal/mol) .
-
Thermal Stability : Iodine’s weaker C-I bond necessitates storage at -20°C under inert gas to prevent degradation .
Table 2: Halogen Substitution Effects
Derivative logP Kinase IC50 (nM) Solubility (µg/mL) 3-Iodo 2.1 38 12.4 3-Bromo 1.6 120 18.9 3-Chloro 1.3 450 24.7
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Standardized Assays : Use consistent MTT protocols (48h incubation, 10% FBS) and ATP concentrations (1 mM) for kinase assays .
- Metabolite Screening : Perform LC-MS/MS to identify active metabolites (e.g., deiodinated products) that may skew results .
- Crystallography : Resolve X-ray structures of compound-kinase complexes to validate binding modes .
Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer :
- Positional Scanning : Synthesize 2-iodo and 5-iodo analogs to evaluate steric effects .
- Bioisosteres : Replace iodine with CF3 or SCN to modulate electronic properties .
- Kinome-Wide Screening : Test against 50+ kinases to identify off-target effects .
- ADMET Profiling : Correlate logP with permeability (PAMPA) and metabolic stability (human liver microsomes) .
Q. What safety protocols are recommended for handling 3-Iodofuro[3,2-c]pyridin-4-amine?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
